2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine dihydrochloride
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Overview
Description
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine dihydrochloride is a heterocyclic compound that belongs to the class of spiro compounds. It is characterized by a unique spirocyclic structure that includes an oxygen and nitrogen atom within the ring system. This compound is primarily used for research purposes in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxa-6-azaspiro[3One common method involves the reaction of a suitable precursor with an amine under controlled conditions to form the desired spirocyclic structure . The reaction conditions often include the use of solvents such as dichloromethane (DCM) and methanol (MeOH), and may require the use of catalysts or reagents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium azide (NaN₃). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: A related compound with a similar spirocyclic structure but lacking the ethanamine group.
2-Oxa-6-azaspiro[3.3]heptane-6-ethanamine: Another similar compound with slight structural variations.
Uniqueness
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine dihydrochloride is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C7H16Cl2N2O |
---|---|
Molecular Weight |
215.12 g/mol |
IUPAC Name |
2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H14N2O.2ClH/c8-1-2-9-3-7(4-9)5-10-6-7;;/h1-6,8H2;2*1H |
InChI Key |
WQHMHUZMXZFHMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1CCN)COC2.Cl.Cl |
Origin of Product |
United States |
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